3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one
Description
“3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one” is a synthetic organic compound featuring a β-enaminone backbone substituted with a 4-chlorophenylthio group and a dimethylamino moiety. Its molecular formula is C₁₂H₁₄ClNO (molar mass: 239.70 g/mol), with the IUPAC name (3Z)-3-[(4-chlorophenyl)sulfanyl]-4-(dimethylamino)but-3-en-2-one . Key identifiers include:
- CAS Registry Number: 76511-79-0
- SMILES: CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl
- InChIKey: NQEZMSRBECRTMN-UHFFFAOYSA-N
Notably, it has been discontinued commercially (CymitQuimica, 2025), limiting its current availability for research .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJFBFGCLHJJI-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324345 | |
| Record name | (E)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76511-79-0 | |
| Record name | (E)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one typically involves the reaction of acetylacetone with 4-chlorothiophenol in the presence of a base such as sodium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 40°C under an oxygen atmosphere for 17 hours. The mixture is then extracted with ethyl ether, washed, dried, and purified by flash column chromatography to yield the desired product as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound’s thioether and dimethylamino groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the β-enaminone family, characterized by α,β-unsaturated ketones with amino substituents. Below is a comparative analysis with structurally related analogs:
Structural and Physicochemical Comparison
Functional and Reactivity Differences
In contrast, the 3,4-dimethoxyphenyl group in the analog from donates electron density through methoxy groups, stabilizing the enaminone system and reducing electrophilicity .
Steric and Solubility Considerations: The dimethylamino group in the target compound confers moderate polarity, likely improving solubility in polar aprotic solvents. However, the discontinued status suggests challenges in formulation . The indolin-2-ylidene substituent in ’s compound introduces steric bulk and extended conjugation, which may hinder crystallization but enhance photophysical properties (e.g., fluorescence) .
Biological and Industrial Relevance: β-Enaminones are versatile intermediates in heterocyclic synthesis. The target compound’s thioether group could facilitate nucleophilic substitution reactions, but its discontinued status limits practical applications .
Biological Activity
3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thioether linkage with a 4-chlorophenyl group and a dimethylamino substituent on a butenone backbone. Its structural formula can be represented as follows:
This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioether and dimethylamino groups are believed to facilitate these interactions, potentially leading to the modulation of enzymatic activity or receptor signaling pathways. Specific mechanisms include:
- Inhibition of Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, one study highlighted its antifungal properties against pathogenic fungi, suggesting potential applications in treating fungal infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This makes it a candidate for further development as an anticancer agent.
Synthesis and Evaluation
A notable study focused on the synthesis of this compound, followed by an evaluation of its biological activities. The synthesis involved reacting acetylacetone with 4-chlorothiophenol under specific conditions, yielding a product that was then tested for biological efficacy.
The results indicated:
| Activity Type | Observed Effect |
|---|---|
| Antifungal | Effective against multiple strains |
| Anticancer | Induced apoptosis in cultured cancer cells |
| Enzyme Inhibition | Modulated activity of specific metabolic enzymes |
Comparative Studies
Comparative studies with similar compounds have shown that the unique combination of functional groups in this compound enhances its biological activity compared to analogs lacking these features. For example, compounds with similar structures but without the thioether moiety exhibited reduced antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
